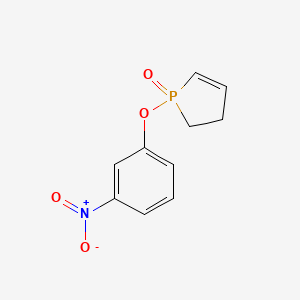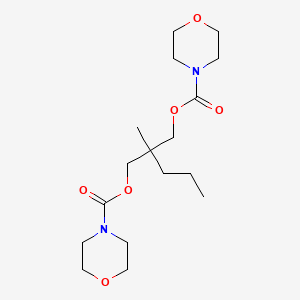
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) is a chemical compound known for its applications in various fields, including pharmaceuticals and industrial processes. This compound is characterized by its unique structure, which includes two carbamate groups attached to a 1,3-propanediol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-methyl-2-propyl-1,3-propanediol with N,N-oxydiethylene carbamate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The process may also include purification steps such as distillation and crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups being replaced, but typically involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: It is used in the development of pharmaceuticals, particularly as a building block for drugs with specific therapeutic properties.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) involves its interaction with specific molecular targets. The carbamate groups in the compound can form covalent bonds with enzymes or receptors, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: A related compound with similar structural features but different functional groups.
Neopentyl glycol: Another compound with a similar backbone but different substituents.
Uniqueness
1,3-Propanediol, 2-methyl-2-propyl-, bis(N,N-oxydiethylenecarbamate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
25648-79-7 |
|---|---|
Fórmula molecular |
C17H30N2O6 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
[2-methyl-2-(morpholine-4-carbonyloxymethyl)pentyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C17H30N2O6/c1-3-4-17(2,13-24-15(20)18-5-9-22-10-6-18)14-25-16(21)19-7-11-23-12-8-19/h3-14H2,1-2H3 |
Clave InChI |
DORJTLCHLYFCTG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(COC(=O)N1CCOCC1)COC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


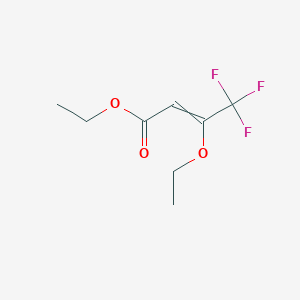
![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)

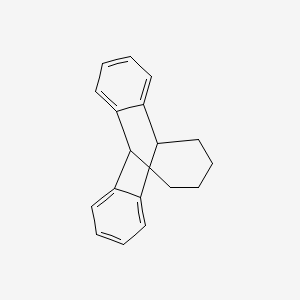

![[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate](/img/structure/B14685870.png)
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)
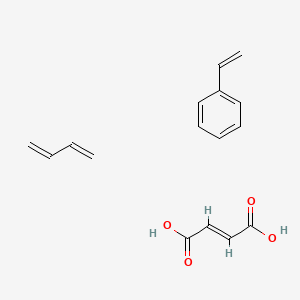
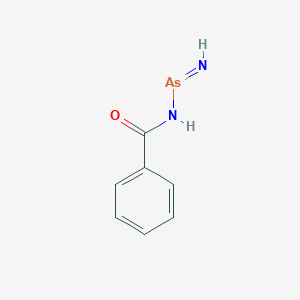
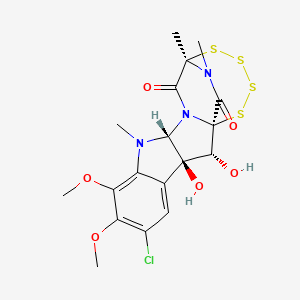

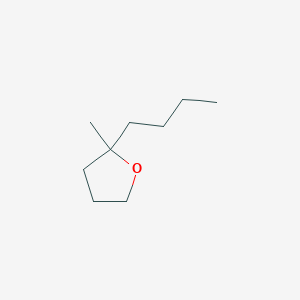
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
